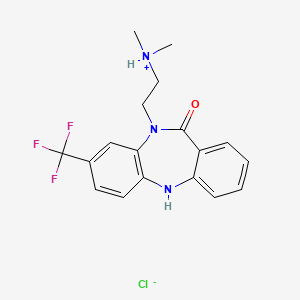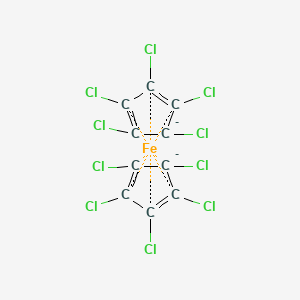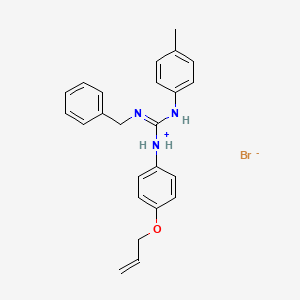
1-(p-Allyloxyphenyl)-3-benzyl-2-(p-tolyl)guanidine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(p-Allyloxyphenyl)-3-benzyl-2-(p-tolyl)guanidine hydrobromide is a complex organic compound with a molecular formula of C25H27BrN3O This compound is known for its unique structure, which includes an allyloxyphenyl group, a benzyl group, and a tolyl group attached to a guanidine core
准备方法
The synthesis of 1-(p-Allyloxyphenyl)-3-benzyl-2-(p-tolyl)guanidine hydrobromide involves multiple steps, typically starting with the preparation of the guanidine core. The synthetic route often includes the following steps:
Formation of the Guanidine Core: This step involves the reaction of an appropriate amine with a cyanamide derivative under controlled conditions.
Introduction of the Allyloxyphenyl Group: The allyloxyphenyl group is introduced through a nucleophilic substitution reaction, where an allyloxyphenyl halide reacts with the guanidine core.
Addition of the Benzyl Group: The benzyl group is added via a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst.
Incorporation of the Tolyl Group: The tolyl group is introduced through a similar Friedel-Crafts alkylation reaction, using p-tolyl chloride.
Formation of the Hydrobromide Salt: The final step involves the reaction of the compound with hydrobromic acid to form the hydrobromide salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反应分析
1-(p-Allyloxyphenyl)-3-benzyl-2-(p-tolyl)guanidine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyloxyphenyl or tolyl groups can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the guanidine core and the formation of corresponding amines and carboxylic acids.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(p-Allyloxyphenyl)-3-benzyl-2-(p-tolyl)guanidine hydrobromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
相似化合物的比较
1-(p-Allyloxyphenyl)-3-benzyl-2-(p-tolyl)guanidine hydrobromide can be compared with other similar compounds, such as:
1-(p-Allyloxyphenyl)-3-(p-chlorophenethyl)-2-(p-tolyl)guanidine hydrobromide: This compound has a similar structure but includes a chlorophenethyl group instead of a benzyl group.
1-(p-Allyloxyphenyl)-3-benzyl-2-(p-methylphenyl)guanidine hydrobromide: This compound has a methylphenyl group instead of a tolyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
| 69415-38-9 | |
分子式 |
C24H26BrN3O |
分子量 |
452.4 g/mol |
IUPAC 名称 |
[N'-benzyl-N-(4-methylphenyl)carbamimidoyl]-(4-prop-2-enoxyphenyl)azanium;bromide |
InChI |
InChI=1S/C24H25N3O.BrH/c1-3-17-28-23-15-13-22(14-16-23)27-24(25-18-20-7-5-4-6-8-20)26-21-11-9-19(2)10-12-21;/h3-16H,1,17-18H2,2H3,(H2,25,26,27);1H |
InChI 键 |
QGOWFWGJMUDDRR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=NCC2=CC=CC=C2)[NH2+]C3=CC=C(C=C3)OCC=C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




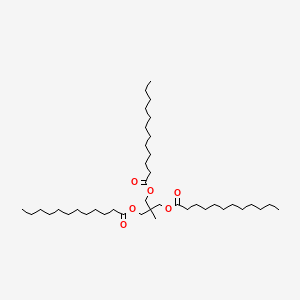
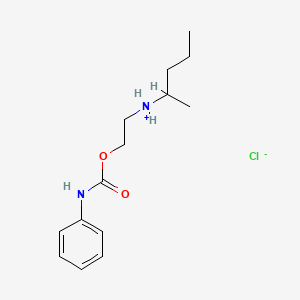
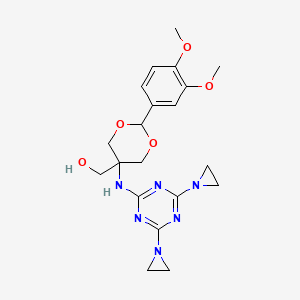
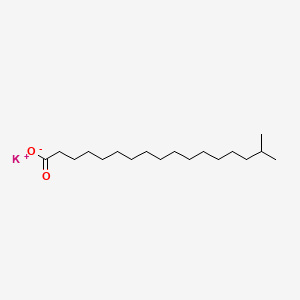

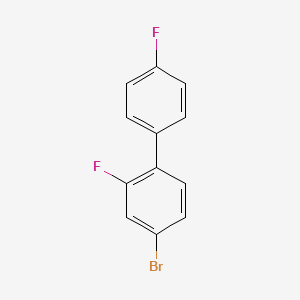
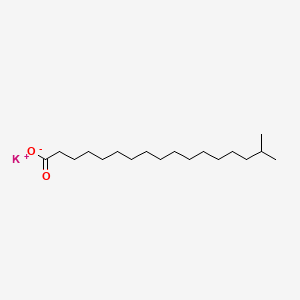

![Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate](/img/structure/B13763649.png)

